![molecular formula C17H14F3N3O B2732133 2-Morpholino-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 95640-21-4](/img/structure/B2732133.png)
2-Morpholino-6-phenyl-4-(trifluoromethyl)nicotinonitrile
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Description
Scientific Research Applications
Electronic Absorption Spectra and Dye Chemistry
Research into derivatives of Morpholine Green containing methyl and trifluoromethyl groups in the phenyl ring has explored their electronic absorption spectra. This study revealed that the morpholino group acts as an electron donor, though less efficiently than the diethylamino group. Modifications in the molecular structure influence the absorption spectra, indicating potential applications in developing new dyes and pigments (Hepworth, Sawyer, & Hallas, 1993).
Synthesis of Dihydropyrano[2,3-c]pyrazoles
A study utilizing morpholine as a catalyst component demonstrated a one-pot, four-component reaction leading to the synthesis of dihydropyrano[2,3-c]pyrazoles. This work highlights the versatility of morpholine derivatives in facilitating organic synthesis processes, offering moderate to excellent yields and environmental benefits by avoiding hazardous solvents (Zhou, Li, & Su, 2016).
Development of DNA-PK Inhibitors
One study outlines the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a crucial precursor for DNA-dependent protein kinase inhibitors. This research exemplifies the application of morpholine derivatives in medicinal chemistry, particularly in the development of therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Anion Exchange Membranes for Energy Applications
A study focused on morpholinium-functionalized cross-linked poly(2,6-dimethyl-1,4-phenylene oxide) anion exchange membranes, prepared via a crosslinking/post-functionalization method. This research demonstrates the potential of morpholine derivatives in creating high-performance materials for energy applications, such as fuel cells (Gao, Lu, Ma, Yan, Jiang, Wu, & He, 2020).
properties
IUPAC Name |
2-morpholin-4-yl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)14-10-15(12-4-2-1-3-5-12)22-16(13(14)11-21)23-6-8-24-9-7-23/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPHRXCEMOVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-6-phenyl-4-(trifluoromethyl)nicotinonitrile |
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